Trimethyl(phenanthren-9-YL)silane
Description
Trimethyl(phenanthren-9-yl)silane (CAS: 18209-95-5, molecular formula: C₁₇H₁₈Si) is an organosilicon compound featuring a phenanthrene moiety linked to a trimethylsilyl group. Phenanthrene, a polycyclic aromatic hydrocarbon (PAH), confers rigidity and extended π-conjugation, while the trimethylsilyl group enhances steric bulk and modulates electronic properties. This compound is synthesized via cross-coupling reactions, such as Pd/Cu-mediated boro-desilylation or Grignard approaches, achieving high yields (up to 88–99%) after purification by column chromatography . Its applications span organic synthesis, materials science, and supramolecular chemistry, leveraging its aromaticity and silicon-centered reactivity .
Properties
CAS No. |
18209-95-5 |
|---|---|
Molecular Formula |
C17H18Si |
Molecular Weight |
250.41 g/mol |
IUPAC Name |
trimethyl(phenanthren-9-yl)silane |
InChI |
InChI=1S/C17H18Si/c1-18(2,3)17-12-13-8-4-5-9-14(13)15-10-6-7-11-16(15)17/h4-12H,1-3H3 |
InChI Key |
QFQCSIXCPATEPE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC2=CC=CC=C2C3=CC=CC=C31 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Trimethyl(phenanthren-9-YL)silane can be synthesized through the reaction of phenanthrene with chlorotrimethylsilane in the presence of a strong base such as potassium tert-butoxide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silane group.
Industrial Production Methods: On an industrial scale, the compound is produced through similar methods but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: Trimethyl(phenanthren-9-YL)silane undergoes various types of reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as chromium(VI) oxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of the trimethylsilyl group with other functional groups.
Major Products Formed:
Oxidation: Oxidation typically results in the formation of phenanthrene-9-carboxylic acid.
Reduction: Reduction can yield phenanthrene-9-silanol.
Substitution: Substitution reactions can produce various derivatives depending on the substituent introduced.
Scientific Research Applications
Trimethyl(phenanthren-9-YL)silane is widely used in scientific research due to its versatility:
Chemistry: It serves as a protecting group for phenanthrene derivatives in organic synthesis.
Biology: The compound is used in the study of biological systems, particularly in the development of fluorescent probes.
Medicine: this compound is explored for its potential use in drug delivery systems.
Industry: It is utilized in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism by which Trimethyl(phenanthren-9-YL)silane exerts its effects depends on the specific application. For example, in organic synthesis, it acts as a protecting group by forming a stable silyl ether bond with phenanthrene, which can be selectively removed under specific conditions.
Molecular Targets and Pathways Involved:
Protecting Group Mechanism: The silyl group protects the phenanthrene core from unwanted reactions during synthesis.
Fluorescent Probes: In biological applications, the compound interacts with specific biomolecules, leading to fluorescence emission.
Comparison with Similar Compounds
9,10-Dihydro-9-anthracenyl(trimethyl)silane
Dimethoxy(phenanthren-9-yl)(phenyl)silane (7a)
- Structure : Contains methoxy and phenyl substituents alongside phenanthrene .
- Key Differences :
- Methoxy groups increase hydrolytic susceptibility compared to trimethylsilyl. Hydrolysis yields silanediols (e.g., Phenanthren-9-yl(phenyl)silanediol (7b)), which form hydrogen-bonded networks .
- Crystal structure analysis reveals Y-shaped π-π interactions with spacing of 485.1 pm, shorter than naphthalene analogs (500.6 pm), suggesting stronger aromatic stacking .
- Applications : Precursor for silanediols in supramolecular chemistry and catalysis .
(E)-Trimethyl(4-(phenanthren-9-yl)but-3-en-1-yn-yl)silane (180)
Trimethyl(5-methyl-thiophen-2-yl)silane
(9-Methoxy-9H-fluoren-9-yl)trimethylsilane
Comparative Data Table
Research Findings and Implications
- Electronic Properties : Phenanthrene’s angular structure and extended conjugation enhance electronic delocalization compared to linear naphthalene or smaller aromatics, making this compound suitable for luminescent materials .
- Hydrolytic Stability : Trimethylsilyl groups exhibit greater stability than methoxy or phenyl-substituted silanes, which readily hydrolyze to silanediols under mild conditions .
- Synthetic Utility : High-yielding cross-coupling reactions (e.g., 99% for compound 180) underscore the versatility of phenanthrene-silane hybrids in constructing complex architectures .
- Supramolecular Chemistry : Strong π-π interactions (485.1 pm) in phenanthrene derivatives facilitate controlled crystal packing, relevant for designing molecular scaffolds .
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